![molecular formula C25H23FN6O2 B10821564 N-[3-[5-(5-ethoxypyridin-2-yl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]pyridine-2-carboxamide](/img/no-structure.png)
N-[3-[5-(5-ethoxypyridin-2-yl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OM-1700 is a synthetic organic compound known for its potent inhibition of tankyrase enzymes, specifically tankyrase 1 and tankyrase 2. These enzymes play a crucial role in various cellular processes, including the regulation of the WNT/β-catenin signaling pathway and the Hippo signaling pathway . OM-1700 has shown promise in preclinical studies for its potential therapeutic applications, particularly in cancer treatment .
Vorbereitungsmethoden
The synthesis of OM-1700 involves a systematic structure-guided lead optimization approach. The central 1,2,4-triazole template and trans-cyclobutyl linker of the lead compound are retained, while side-group moieties are altered by introducing different building blocks .
Analyse Chemischer Reaktionen
OM-1700 undergoes various chemical reactions, including:
Oxidation: OM-1700 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within OM-1700, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
OM-1700 has a wide range of scientific research applications:
Chemistry: OM-1700 serves as a valuable tool for studying the inhibition of tankyrase enzymes and their role in cellular processes.
Wirkmechanismus
OM-1700 exerts its effects by inhibiting the catalytic activity of tankyrase 1 and tankyrase 2. These enzymes are involved in the poly-ADP-ribosylation of target proteins, which regulates their stability and interactions . By inhibiting tankyrase activity, OM-1700 stabilizes proteins like AXIN1 and AXIN2, leading to the inhibition of the WNT/β-catenin signaling pathway. This results in reduced cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
OM-1700 is part of a series of 1,2,4-triazole-based tankyrase inhibitors. Similar compounds include:
OM-153: Another potent tankyrase inhibitor with a similar structure but different side-group modifications.
OM-1700 stands out due to its favorable ADME profile, high specificity, and potency in inhibiting tankyrase enzymes, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C25H23FN6O2 |
---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
N-[3-[5-(5-ethoxypyridin-2-yl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H23FN6O2/c1-2-34-18-10-11-20(28-15-18)24-31-30-23(32(24)22-9-4-3-7-19(22)26)16-13-17(14-16)29-25(33)21-8-5-6-12-27-21/h3-12,15-17H,2,13-14H2,1H3,(H,29,33) |
InChI-Schlüssel |
ZBRBBDJXHBEGHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3F)C4CC(C4)NC(=O)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.